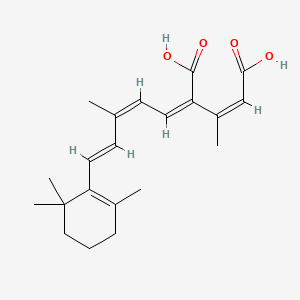

(9-cis,13-cis)-12-Carboxy Retinoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(Z,4Z)-3-methyl-4-[(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |

InChI |

InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8-,16-13-,17-10- |

InChI Key |

BGOMUHYKLNJWPG-HUWFGQLGSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(\C(=C/C(=O)O)\C)/C(=O)O)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Research

Synthetic Methodologies for (9-cis,13-cis)-12-Carboxy Retinoic Acid

The specific synthetic routes for (9-cis,13-cis)-12-Carboxy Retinoic Acid are not extensively detailed in publicly available literature. However, the synthesis of its parent structures, 9-cis-retinoic acid and 13-cis-retinoic acid, offers a foundational understanding of the methodologies that could be adapted for this particular di-cis isomer with a C12-carboxy group.

Total synthesis of retinoids typically involves the construction of the carbon skeleton through a series of coupling reactions. Key strategies often rely on building the polyene chain and introducing the desired stereochemistry at the double bonds. For a compound like (9-cis,13-cis)-12-Carboxy Retinoic Acid, a convergent synthesis approach would likely be employed, where different fragments of the molecule are synthesized separately and then joined.

One common strategy involves the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, to form the double bonds with control over the E/Z geometry. nih.gov For instance, a C15 phosphonium (B103445) salt or phosphonate (B1237965) can be coupled with a C5 carbonyl compound to construct the retinoid backbone. The synthesis of 9-cis-retinoic acid has been achieved through the condensation of a 9-cis-β-C15-aldehyde with ethyl senecioate. who.int Optimization of such syntheses often involves screening different bases, solvents, and reaction temperatures to maximize the yield and stereoselectivity of the desired isomer.

Modern cross-coupling reactions, such as the Suzuki and Stille couplings, have also become powerful tools in retinoid synthesis. organic-chemistry.orggoogle.com These palladium-catalyzed reactions allow for the efficient formation of carbon-carbon bonds under mild conditions. For example, a vinyl stannane (B1208499) or boronic acid corresponding to one part of the polyene chain can be coupled with a vinyl halide or triflate of the other part. organic-chemistry.org

| Synthetic Approach | Key Reactions | Potential for (9-cis,13-cis)-12-Carboxy Retinoic Acid Synthesis |

| Convergent Synthesis | Wittig/Horner-Wadsworth-Emmons, Suzuki Coupling, Stille Coupling | High, allows for modular assembly of the carbon skeleton with the required stereochemistry and functional groups. |

| Linear Synthesis | Stepwise elongation of the polyene chain | Less efficient for complex molecules but can offer precise control at each step. |

Achieving the specific (9-cis,13-cis) geometry is a significant challenge in the synthesis of this retinoic acid analog. The formation of cis double bonds can be thermodynamically less favorable than the trans configuration, often leading to mixtures of isomers that require careful separation.

Stereoselective Wittig-type reactions are crucial. The use of stabilized ylides generally favors the formation of E-isomers, while non-stabilized ylides under salt-free conditions can favor Z-isomers. The Horner-Wadsworth-Emmons reaction, using modified phosphonates, can also be tuned to provide high stereoselectivity for either E or Z olefins. nih.gov

The Stille coupling has been shown to be highly effective in preserving the geometry of the starting vinyl stannane, making it a valuable method for constructing specific cis-isomers within the polyene chain. organic-chemistry.org Similarly, the Suzuki coupling can be employed with high stereoselectivity. google.com

A significant challenge is the potential for isomerization of the double bonds during the synthesis or purification process, especially when exposed to light or acid/base conditions. Therefore, reactions are often carried out in the dark and under inert atmospheres, and purification methods like crystallization or chromatography are performed with great care. who.int

Semi-synthetic approaches, starting from more abundant, naturally occurring retinoids like all-trans-retinol or β-carotene, can be an alternative to total synthesis. These routes rely on the stereoselective isomerization of existing double bonds and subsequent chemical modifications.

Photoisomerization is a known method to convert all-trans-retinoids into a mixture of cis-isomers, from which the desired isomer can be isolated. who.int For instance, irradiation of all-trans-retinoic acid can yield a mixture containing 9-cis, 11-cis, and 13-cis isomers. However, this method often lacks specificity and can lead to complex mixtures requiring extensive purification.

Enzymatic reactions could also be explored. For example, enzyme preparations from rat liver and intestine have been shown to convert 9-cis β-carotene into a mixture of 9-cis, all-trans, and 13-cis retinals. nih.gov While this demonstrates a biological pathway for the formation of these isomers, harnessing such enzymatic systems for preparative scale synthesis can be challenging. The introduction of the 12-carboxy group would represent a subsequent chemical step.

Preparation of Isotopic Analogs for Metabolic Pathway Elucidation

To study the metabolism and pharmacokinetics of (9-cis,13-cis)-12-Carboxy Retinoic Acid, isotopically labeled analogs are invaluable tools. These analogs, typically containing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or a radioactive isotope like tritium (B154650) (³H), can be traced and quantified in biological systems using techniques such as mass spectrometry or liquid scintillation counting.

The synthesis of labeled retinoids often involves introducing the isotopic label at a late stage of the synthesis to maximize the incorporation of the expensive isotope. For example, a tritiated version of 9-cis-retinoic acid can be prepared by photochemical isomerization of commercially available [11,12-³H₂]-all-trans-retinoic acid. google.com Another approach is to use a labeled precursor in one of the key synthetic steps. For instance, a Grignard reaction with a labeled methyl magnesium iodide could be used to introduce a labeled methyl group. google.com

For (9-cis,13-cis)-12-Carboxy Retinoic Acid, a labeled precursor could be used in a coupling reaction to build the carbon skeleton. The position of the label is chosen to be metabolically stable to avoid loss of the label during biological processing.

Design and Synthesis of Conformationally Constrained Analogs for Structural Studies

To investigate the bioactive conformation of (9-cis,13-cis)-12-Carboxy Retinoic Acid and its interaction with biological targets like nuclear receptors, conformationally constrained analogs are designed and synthesized. These analogs restrict the rotation around certain single bonds, "locking" the molecule into a specific shape.

One approach is to incorporate the polyene chain into a ring system. For example, analogs of 9-cis-retinoic acid have been synthesized where an alicyclic ring is incorporated between the C10 and C19 positions. nih.gov The synthesis of these constrained structures often requires multi-step procedures and employs key bond-forming reactions like the Stille cross-coupling and the Wittig reaction to build the complex architecture. nih.gov By studying the biological activity of these rigid analogs, researchers can deduce the likely conformation that the parent molecule adopts when it binds to its receptor.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

The detection and quantification of retinoic acids in biological matrices can be challenging due to their low concentrations and potential for interference from other molecules. Derivatization of the carboxylic acid group is a common strategy to improve their analytical properties, particularly for mass spectrometry and chromatography.

To enhance sensitivity in mass spectrometry, the carboxyl group can be derivatized to introduce a permanently charged moiety or a group that is easily ionizable. nih.gov For example, reacting the carboxylic acid with a reagent like N,N-dimethylpiperazine iodide (DMPI) introduces a positive charge, significantly increasing the detection limit. nih.gov Before derivatization with an amine to form an amide, the carboxyl group is often activated using coupling agents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or Dicyclohexylcarbodiimide (DCC). nih.gov

Esterification of the carboxylic acid, for instance, to form a methyl or pentafluorobenzyl ester, can improve its volatility and chromatographic behavior for gas chromatography-mass spectrometry (GC-MS) analysis. who.int These derivatization strategies are crucial for developing robust and sensitive analytical methods for the study of (9-cis,13-cis)-12-Carboxy Retinoic Acid.

| Derivatization Reagent | Purpose | Analytical Technique |

| N,N-dimethylpiperazine iodide (DMPI) | Introduces a positive charge | Mass Spectrometry (MS) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Carboxylic acid activation for amidation | MS, HPLC |

| Methanol (B129727)/Acid Catalyst | Forms methyl ester | Gas Chromatography (GC) |

| Pentafluorobenzyl Bromide | Forms pentafluorobenzyl ester | GC-MS with Electron Capture Detection |

Metabolic Intermediary Research Within Retinoid Pathways

Role as a Metabolic Intermediate in the Vitamin A Cascade

(9-cis,13-cis)-12-Carboxy Retinoic Acid has been identified as a naturally occurring retinoid in physiological systems, suggesting its role as a metabolic intermediate. nih.gov Its presence in bovine and human plasma indicates that it is a product of in vivo retinoid metabolism. nih.govnih.gov

Research indicates that (9-cis,13-cis)-12-Carboxy Retinoic Acid is a significant metabolite of 9-cis-retinoic acid. nih.govwho.int When 9-cis-retinoic acid is administered, it can isomerize to form several other retinoic acid isomers, including 13-cis-retinoic acid, all-trans-retinoic acid, and (9-cis,13-cis)-12-Carboxy Retinoic Acid. nih.govwho.int Studies in rats have shown that intramuscular administration of 9-cis-retinoic acid leads to the circulation of (9-cis,13-cis)-12-Carboxy Retinoic Acid. nih.gov Conversely, when (9-cis,13-cis)-12-Carboxy Retinoic Acid is administered intravenously, 9-cis-retinoic acid is produced, demonstrating an interconversion between these two isomers. nih.gov

This metabolic relationship is further supported by studies on the metabolism of retinaldehyde isomers. Administration of 9-cis-retinaldehyde to pregnant rats resulted in high concentrations of 9-cis-retinoic acid and 9,13-di-cis-retinoic acid. researchgate.net The metabolic pathway can be summarized as the conversion of retinol (B82714) to retinaldehyde, which is then oxidized to retinoic acid. mdpi.com Various isomers of these compounds can be formed through enzymatic and non-enzymatic processes.

| Precursor | Product | Evidence |

|---|---|---|

| 9-cis-Retinoic Acid | (9-cis,13-cis)-12-Carboxy Retinoic Acid | Identified as a major metabolite of 9-cis-retinoic acid in vivo. nih.govwho.int |

| (9-cis,13-cis)-12-Carboxy Retinoic Acid | 9-cis-Retinoic Acid | Demonstrated interconversion in rats. nih.gov |

| 9-cis-Retinaldehyde | (9-cis,13-cis)-12-Carboxy Retinoic Acid | Administration leads to high concentrations of 9,13-di-cis-retinoic acid. researchgate.net |

The biotransformation of 9-cis-retinoic acid to (9-cis,13-cis)-12-Carboxy Retinoic Acid is primarily thought to occur through isomerization. nih.govwho.int This process of converting one isomer to another is a key feature of retinoid metabolism. The exact enzymatic mechanisms driving this specific isomerization in vivo are still under investigation, but it is clear that a dynamic equilibrium exists between various retinoic acid isomers. nih.gov The presence of (9-cis,13-cis)-12-Carboxy Retinoic Acid as a major circulating retinoid in plasma suggests that this biotransformation is a physiologically relevant pathway. nih.gov

Enzymatic Transformations Potentially Involving (9-cis,13-cis)-12-Carboxy Retinoic Acid

The metabolism of retinoids is governed by a host of enzymes that catalyze oxidation, reduction, isomerization, and conjugation reactions. These enzymes play a crucial role in maintaining the appropriate levels of biologically active retinoids and their metabolites.

The initial steps of retinoic acid synthesis involve the oxidation of retinol to retinaldehyde by retinol dehydrogenases (RDHs), followed by the oxidation of retinaldehyde to retinoic acid by retinal dehydrogenases (RALDHs). nih.gov Cytochrome P450 (P450) enzymes are also heavily involved in retinoid metabolism, catalyzing hydroxylation and other oxidative reactions. nih.gov For instance, P450 enzymes can hydroxylate and form ketones at the carbon-4 position of 9-cis-retinoic acid. nih.gov While direct studies on the specific oxidative and reductive metabolism of (9-cis,13-cis)-12-Carboxy Retinoic Acid are limited, it is plausible that it is also a substrate for these enzyme families, given its structural similarity to other retinoic acid isomers.

| Enzyme Class | Function | Relevance to Retinoic Acid Isomers |

|---|---|---|

| Retinol Dehydrogenases (RDHs) | Oxidation of retinol to retinaldehyde. | Initiates the synthesis pathway leading to all retinoic acid isomers. nih.gov |

| Retinal Dehydrogenases (RALDHs) | Oxidation of retinaldehyde to retinoic acid. | The final step in the synthesis of retinoic acid isomers. nih.gov |

| Cytochrome P450 (P450) Enzymes | Hydroxylation and other oxidative modifications. | Metabolizes various retinoic acid isomers, including 9-cis-retinoic acid. nih.govnih.gov |

Isomerization is a critical process in retinoid metabolism, allowing for the conversion between different geometric isomers. This can occur both enzymatically and non-enzymatically. The conversion of all-trans-retinoic acid to 9-cis-retinoic acid and 13-cis-retinoic acid has been demonstrated in bovine liver membranes. nih.govnih.gov This process appears to be mediated by thiol groups. nih.govresearchgate.net The interconversion between 9-cis-retinoic acid and (9-cis,13-cis)-12-Carboxy Retinoic Acid is a clear example of in vivo isomerization. nih.gov While specific isomerases for retinoic acids have not been fully characterized, the existence of these reactions points to enzymatic involvement.

Glucuronidation is a major pathway for the detoxification and elimination of retinoids. This process involves the conjugation of glucuronic acid to the retinoid molecule, making it more water-soluble and easier to excrete. 9-cis-retinoyl-β-D-glucuronide has been identified as a major metabolite of 9-cis-retinoic acid, highlighting the importance of this conjugation pathway. nih.gov Given that (9-cis,13-cis)-12-Carboxy Retinoic Acid is a metabolite of 9-cis-retinoic acid, it is highly probable that it can also undergo glucuronidation. Other conjugation reactions, such as taurine conjugation, have also been observed for metabolites of 9-cis-retinoic acid, suggesting that (9-cis,13-cis)-12-Carboxy Retinoic Acid could potentially be a substrate for similar conjugation pathways. nih.gov

Subcellular Compartmentation of Retinoid Metabolic Enzymes and Pathways

The metabolism of retinoids is a highly organized process that occurs in specific subcellular compartments, ensuring the controlled synthesis and catabolism of these potent signaling molecules. Key enzymes involved in the pathways of more common retinoic acid isomers are localized in the cytoplasm, microsomes (endoplasmic reticulum), and mitochondria.

Cytoplasm: The initial steps of retinoic acid synthesis from retinol often begin in the cytoplasm. Cellular Retinol-Binding Proteins (CRBPs) bind to retinol, chaperoning it to enzymes for metabolism. nih.gov This binding is thought to protect the cell from the lytic effects of free retinol and to channel the substrate to specific enzymes. escholarship.org Alcohol dehydrogenases (ADHs) located in the cytosol can catalyze the reversible oxidation of retinol to retinaldehyde. nih.gov

Microsomes (Endoplasmic Reticulum): The endoplasmic reticulum is a major site for both the synthesis and degradation of retinoids. psu.eduresearchgate.net Key enzymes localized to this compartment include:

Lecithin:retinol acyltransferase (LRAT): Esterifies retinol for storage.

Retinol dehydrogenases (RDHs): Members of the short-chain dehydrogenase/reductase (SDR) superfamily, which also convert retinol to retinaldehyde. nih.gov

Cytochrome P450 (CYP) enzymes: A family of microsomal enzymes, particularly from the CYP26 family, are responsible for the catabolism of retinoic acid through hydroxylation. nih.gov P450 isozymes are also involved in the oxidation of different retinal isomers to their corresponding acids. nih.gov

Mitochondria: Some studies have suggested an association of Cellular Retinoic Acid Binding Protein (CRABP) with mitochondria. nih.gov Aldehyde dehydrogenases (ALDHs), which catalyze the irreversible oxidation of retinaldehyde to retinoic acid, are also found in the mitochondrial matrix, in addition to their cytosolic and microsomal localizations.

Nucleus: While not a site of metabolism, the nucleus is the primary location of retinoic acid's biological activity. Retinoic acid isomers bind to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), to regulate gene transcription. nih.govmdpi.com

Below is an interactive data table summarizing the subcellular localization of key enzymes in retinoid metabolism.

| Enzyme/Protein | Abbreviation | Function | Primary Subcellular Localization(s) |

| Cellular Retinol-Binding Protein | CRBP | Binds and transports retinol | Cytoplasm nih.govescholarship.org |

| Alcohol Dehydrogenase | ADH | Retinol to Retinaldehyde (reversible) | Cytosol nih.gov |

| Retinol Dehydrogenase | RDH | Retinol to Retinaldehyde (reversible) | Microsomes (Endoplasmic Reticulum) nih.gov |

| Aldehyde Dehydrogenase | ALDH | Retinaldehyde to Retinoic Acid (irreversible) | Cytoplasm, Mitochondria, Microsomes |

| Lecithin:retinol acyltransferase | LRAT | Retinol esterification (storage) | Microsomes (Endoplasmic Reticulum) nih.gov |

| Cytochrome P450 Family 26 | CYP26 | Retinoic Acid catabolism (hydroxylation) | Microsomes (Endoplasmic Reticulum) nih.gov |

| Retinoic Acid Receptor | RAR | Nuclear receptor for atRA and 9-cis-RA | Nucleus nih.gov |

| Retinoid X Receptor | RXR | Nuclear receptor for 9-cis-RA | Nucleus nih.gov |

Comparative Metabolic Studies with Other Retinoic Acid Isomers (e.g., All-trans, 9-cis, 13-cis Retinoic Acids)

The metabolism and biological activity of retinoic acid are highly dependent on its isomeric form. The three most studied isomers are all-trans-retinoic acid (atRA), 9-cis-retinoic acid, and 13-cis-retinoic acid.

All-trans-Retinoic Acid (atRA):

Biological Activity: atRA is the most abundant and biologically active isomer, acting as a high-affinity ligand for all subtypes of Retinoic Acid Receptors (RARs). nih.gov

Metabolism: It is primarily synthesized from all-trans-retinal. researchgate.net The metabolism of atRA is rapid and primarily mediated by CYP26 enzymes, which hydroxylate it into more polar, inactive metabolites like 4-hydroxy-RA and 4-oxo-RA. nih.gov Bovine liver membranes have been shown to isomerize atRA into 9-cis-RA and 13-cis-RA. nih.gov

9-cis-Retinoic Acid:

Biological Activity: 9-cis-retinoic acid is unique in that it can bind to and activate both RARs and Retinoid X Receptors (RXRs). nih.govwho.int This allows it to influence a broader range of gene expression than atRA.

Metabolism: Its endogenous concentration is significantly lower than that of atRA. who.int It can be formed through the isomerization of atRA. nih.gov When administered, its metabolites include 9,13-di-cis-retinoic acid and glucuronidated forms of 9-cis-RA and 9-cis-4-oxo-RA. who.int Human hepatocytes have been observed to metabolize 9-cis-retinoic acid more rapidly than atRA. who.int

13-cis-Retinoic Acid (Isotretinoin):

Biological Activity: 13-cis-retinoic acid is a poor activator of both RARs and RXRs compared to atRA and 9-cis-RA. who.int It is believed that much of its pharmacological effect is due to its intracellular isomerization to atRA. who.intnih.gov

Metabolism: It is a naturally occurring isomer found in the circulation. nih.gov Its major circulating metabolite is 13-cis-4-oxo-retinoic acid. who.int Administration of 13-cis-retinaldehyde in pregnant rats resulted in a pattern of retinoid metabolites very similar to that of all-trans-retinaldehyde, suggesting significant in vivo isomerization. researchgate.net

The following interactive table provides a comparative summary of these key retinoic acid isomers.

| Isomer | Primary Nuclear Receptor(s) | Relative Endogenous Concentration | Key Metabolic Pathways | Major Metabolites |

| All-trans-Retinoic Acid | RARs nih.gov | High | CYP26-mediated oxidation; Isomerization nih.govnih.gov | 4-hydroxy-atRA, 4-oxo-atRA |

| 9-cis-Retinoic Acid | RARs and RXRs nih.govwho.int | Very Low | Isomerization from atRA; Oxidation; Glucuronidation nih.govwho.int | 9,13-di-cis-RA, 9-cis-4-oxo-RA, Glucuronides who.int |

| 13-cis-Retinoic Acid | Weakly activates RARs/RXRs who.int | Moderate | Isomerization to atRA; Oxidation who.intnih.gov | 13-cis-4-oxo-RA who.int |

Molecular Interactions and Cellular Processes Research Non Clinical Focus

Investigation of Potential Binding to Retinoid-Binding Proteins

There is currently no published research examining the potential binding of (9-cis,13-cis)-12-Carboxy Retinoic Acid to intracellular lipid-binding proteins that are crucial for transporting retinoids within the cytoplasm.

No studies have been identified that assess the binding affinity or interaction of (9-cis,13-cis)-12-Carboxy Retinoic Acid with Cellular Retinol-Binding Proteins (CRBP I and CRBP II). The binding characteristics to these proteins are essential for understanding the potential metabolic pathways and intracellular storage of a given retinoid.

Similarly, the scientific literature lacks any data on the interaction between (9-cis,13-cis)-12-Carboxy Retinoic Acid and Cellular Retinoic Acid-Binding Proteins (CRABP I and CRABP II). These proteins are known to solubilize retinoic acid and channel it towards either catabolic enzymes or nuclear receptors, making binding studies critical for predicting its cellular fate and activity.

Exploration of Interactions with Nuclear Receptors (RARs, RXRs) in In Vitro Systems

The primary mechanism of action for most bioactive retinoids involves direct binding to and activation of nuclear receptors, which function as ligand-inducible transcription factors. However, no in vitro studies have been published that explore the interaction of (9-cis,13-cis)-12-Carboxy Retinoic Acid with either Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs).

No data is available from ligand-binding assays that would determine the dissociation constants (Kd) or inhibitory constants (Ki) of (9-cis,13-cis)-12-Carboxy Retinoic Acid for any of the RAR (α, β, γ) or RXR (α, β, γ) isoforms. Such studies are fundamental to establishing whether this compound can act as a direct ligand and to compare its binding affinity against known natural ligands like ATRA and 9-cis-retinoic acid.

In the absence of binding studies, there has been no conformational analysis of potential ligand-receptor complexes. Structural biology techniques, such as X-ray crystallography or NMR spectroscopy, have not been applied to visualize how (9-cis,13-cis)-12-Carboxy Retinoic Acid might fit within the ligand-binding pockets of RARs or RXRs and what specific conformational changes it might induce upon binding, which are critical for receptor activation.

Assessment of Influence on Gene Expression in Research Models (Non-Human, Non-Clinical)

Consistent with the lack of binding data, there are no reports on the assessment of (9-cis,13-cis)-12-Carboxy Retinoic Acid's ability to modulate gene expression in any non-human or non-clinical research models. Studies using techniques such as quantitative reverse transcription PCR (qRT-PCR) or reporter gene assays would be necessary to determine if this compound can activate the transcription of retinoid target genes by interacting with the RAR/RXR signaling pathway.

In-Depth Analysis of Cellular Transport Mechanisms for (9-cis,13-cis)-12-Carboxy Retinoic Acid Remains an Area for Future Research

Despite extensive research into the cellular transport of various retinoids, specific details regarding the uptake and efflux of the dicarboxylic acid metabolite, (9-cis,13-cis)-12-Carboxy Retinoic Acid, are not well-documented in publicly available scientific literature. The mechanisms governing how this particular compound enters and exits cells have not been a primary focus of non-clinical research to date.

The broader family of retinoic acids, including all-trans-retinoic acid (ATRA), 9-cis-retinoic acid, and 13-cis-retinoic acid, are known to utilize a complex system of binding proteins and transporters for their cellular journey. This intricate network ensures the proper delivery of these potent signaling molecules to their intracellular targets. Key players in this process include cellular retinoic acid-binding proteins (CRABPs), which are thought to facilitate the transport of retinoic acid from the plasma membrane to the nucleus.

While the roles of CRABP-I and CRABP-II in sequestering and transporting other retinoic acid isomers are well-established, their specific interaction with (9-cis,13-cis)-12-Carboxy Retinoic Acid has not been elucidated. Similarly, the involvement of membrane-associated transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, in the influx and efflux of this dicarboxylic metabolite remains an open question. These transporter families are known to be involved in the movement of a wide array of molecules, including various drug compounds and endogenous metabolites, across cellular membranes. However, specific studies identifying them as transporters for (9-cis,13-cis)-12-Carboxy Retinoic Acid are currently lacking.

Given the structural differences between (9-cis,13-cis)-12-Carboxy Retinoic Acid and its more extensively studied parent compounds, it is plausible that its cellular transport is mediated by a distinct set of proteins. The presence of a second carboxyl group could significantly alter the molecule's polarity and charge, thereby influencing its affinity for known retinoid transporters and potentially engaging different transport systems altogether.

Further non-clinical investigation is necessary to delineate the precise mechanisms of cellular uptake and efflux for (9-cis,13-cis)-12-Carboxy Retinoic Acid. Such studies would be instrumental in understanding the cellular pharmacokinetics and biological activities of this specific retinoid metabolite. Future research could involve in vitro transport assays using various cell lines, including those overexpressing candidate transporter proteins, to identify the specific molecules responsible for its cellular transport.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is the cornerstone for separating complex mixtures of retinoids from biological matrices. The choice of technique depends on the specific requirements of the analysis, such as resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of retinoic acid isomers, including 9,13-di-cis-retinoic acid. who.int Both normal-phase and reversed-phase systems are utilized, with reversed-phase being more common.

Reversed-phase HPLC, typically employing a C18 stationary phase, separates retinoids based on their hydrophobicity. Gradient elution is often necessary to achieve adequate separation of the various isomers and their metabolites within a reasonable timeframe. nih.gov For instance, a well-established method can separate 13-cis-RA, 9,13-di-cis-RA, 9-cis-RA, and all-trans-RA in a single chromatographic run. sciex.com The mobile phase usually consists of a mixture of solvents like acetonitrile, methanol (B129727), and water, with an acidic modifier such as acetic acid or formic acid to ensure the carboxylic acid moiety remains protonated for better retention and peak shape. nih.govthermofisher.com

Detection is commonly performed using Ultraviolet (UV) or Diode-Array Detectors (DAD) at the absorbance maximum of retinoids, which is around 350 nm. nih.gov This method is robust but may lack the sensitivity and specificity required for quantifying low endogenous levels in complex biological samples.

Coupling HPLC with Mass Spectrometry (LC-MS) significantly enhances selectivity and sensitivity. nih.gov This combination allows for the confident identification and quantification of isomers even when they are not perfectly resolved chromatographically, by differentiating them based on their mass-to-charge ratio and fragmentation patterns.

Table 1: HPLC Methods for Retinoic Acid Isomer Separation

| Stationary Phase | Mobile Phase | Detection Method | Separated Isomers | Reference |

|---|---|---|---|---|

| Ascentis Express RP-Amide | Gradient of water and methanol with formic acid | MS/MS | 13-cis-RA, 9,13-di-cis-RA, 9-cis-RA, at-RA | sciex.com |

| Nova-Pak C18 | Gradient of methanol-acetonitrile/tetrahydrofuran and aqueous acetic acid | UV (350 nm) | all-trans-RA, 13-cis-RA, 9-cis-RA, and 4-oxo-metabolites | nih.gov |

| Non-porous silica (B1680970) C18 | Isocratic | MS | 9-cis-RA, 13-cis-RA, all-trans-RA | nih.gov |

| C18 Reversed-Phase | 85% methanol and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) | UV & Fluorescence | 13-cis-RA, all-trans-RA | jfda-online.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool known for its high chromatographic resolution. However, its application to retinoic acids is limited by their high polarity and low volatility. Direct analysis is not feasible, requiring a chemical derivatization step to convert the non-volatile retinoic acids into volatile esters (e.g., methyl or pentafluorobenzyl esters). who.int This additional sample preparation step can be time-consuming and may introduce variability. While GC-MS has been used to quantify total retinoic acid levels, it can be challenging to prevent isomerization during derivatization and analysis, making it less suitable for accurately profiling specific isomers like 9,13-di-cis-retinoic acid. nih.gov

Supercritical Fluid Chromatography (SFC) for Retinoid Separations

Supercritical Fluid Chromatography (SFC) has emerged as a promising alternative to HPLC for the analysis of thermally labile and structurally similar compounds like retinoids. SFC typically uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency than HPLC. This technique is considered a form of normal-phase chromatography and is particularly effective for separating isomers. The use of CO2 also makes SFC a more environmentally friendly ("green") technique due to the reduction in organic solvent consumption. When coupled with mass spectrometry, SFC-MS/MS provides a rapid and reliable method for the analysis of retinoids.

Mass Spectrometry (MS) Applications in Structure Elucidation and Quantification

Mass spectrometry is an indispensable tool in retinoid research, providing unparalleled sensitivity and specificity for both quantification and structural identification.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying endogenous retinoids in complex biological matrices such as plasma and tissue homogenates. nih.gov This technique offers high specificity through the use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented, and a specific product ion is monitored. thermofisher.comomicsonline.org

For retinoic acid isomers, which all have the same mass, this technique is crucial. While the precursor and primary product ions may be identical, the precise fragmentation patterns or chromatographic retention times allow for their differentiation. For example, a common transition for retinoic acid (m/z 299.4 in negative mode) involves the loss of CO2 (a 44 Da fragment), leading to a product ion around m/z 255. omicsonline.org The use of isotopically labeled internal standards (e.g., deuterated retinoic acid) is essential for accurate quantification, as it corrects for variations in sample extraction and matrix effects. nih.gov This methodology has enabled the measurement of various isomers, including 9,13-di-cis-RA, at nanomolar concentrations in human serum. nih.gov

Table 2: MS/MS Parameters for Retinoic Acid Isomer Analysis

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| 9-cis-Retinoic Acid | Negative ESI | 299.4 | 255.2 | omicsonline.org |

| 4-oxo-9-cis-Retinoic Acid | Negative ESI | 313.4 | 269.3 | omicsonline.org |

| Retinoic Acid (general) | Positive APCI | 301 | N/A (SIM) | nih.gov |

| 13-cis-Retinoic Acid-d5 (IS) | Negative ESI | 304.4 | 260.2 | omicsonline.org |

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This capability is crucial for the unambiguous identification of unknown metabolites and for confirming the elemental composition of known compounds. In the context of retinoid research, HRMS is used to identify novel metabolites in plasma and tissues. For instance, the identity of 9,13-di-cis-retinoic acid as a major metabolite of 9-cis-retinoic acid was confirmed by comparing its mass spectrum with that of a reference compound, a process greatly enhanced by the accuracy of HRMS. bue.edu.eg This high degree of mass accuracy allows for confident differentiation between compounds with very similar masses, reducing the risk of misidentification in complex metabolite profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of retinoids, including (9-cis,13-cis)-12-Carboxy Retinoic Acid. The precise arrangement of atoms and the configuration of double bonds (cis or trans) can be elucidated by analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

The polyene chain of retinoic acid isomers gives rise to a series of distinct signals in the ¹H NMR spectrum. The chemical shifts of the vinylic protons are particularly sensitive to the stereochemistry of the adjacent double bonds. For instance, protons on a cis double bond are typically shielded and appear at a different chemical shift compared to their counterparts in a trans configuration. Furthermore, the magnitude of the proton-proton coupling constants (J-values) across the double bonds provides definitive evidence of their geometry; large coupling constants (typically >10 Hz) are characteristic of a trans relationship, while smaller values are indicative of a cis arrangement.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. who.int The chemical shifts of the carbon atoms within the conjugated system are also influenced by the isomeric form of the molecule, allowing for further structural confirmation. who.int For complex structures or metabolites, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively, thereby assembling the complete molecular structure. The identification of metabolites like 9-cis-13,14 Dihydroretinoic acid has been successfully achieved using NMR spectrometry. who.int

Table 1: Representative ¹H NMR Chemical Shift Differences in Retinoid Isomers This table provides illustrative data on how chemical shifts can vary based on stereochemistry. Actual values for (9-cis,13-cis)-12-Carboxy Retinoic Acid would require experimental determination.

| Proton | Expected Chemical Shift Range (ppm) for trans Isomer | Expected Shift Variation for cis Isomer |

| Vinylic H | 6.0 - 7.5 | Upfield or Downfield Shift |

| Methyl H | 1.0 - 2.5 | Minor Shift |

Spectrophotometric Methods for Purity and Concentration Determination

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental analytical technique used for the quantification and purity assessment of retinoids. This method relies on the principle that the extensive system of conjugated double bonds in the retinoic acid molecule absorbs light strongly in the ultraviolet and visible regions of the electromagnetic spectrum.

The identity of a retinoid isomer can be supported by its characteristic UV absorption spectrum, which typically shows a primary absorption maximum (λmax). nih.gov The precise wavelength of this maximum is influenced by the specific stereochemistry of the polyene chain. While closely related isomers may have similar spectra, careful chromatographic separation prior to spectrophotometric detection is crucial for accurate identification. nih.gov

Once the identity of the compound is confirmed, its concentration in a solution can be accurately determined using the Beer-Lambert law. This involves measuring the absorbance at the λmax and relating it to the concentration via the molar absorptivity coefficient, a constant specific to the compound and solvent. This method is widely used for routine purity checks and for determining the concentration of stock solutions used in further experiments.

Table 2: UV Absorption Maxima (λmax) for 9-cis-Retinoic Acid and Related Compounds

| Compound | λmax (nm) |

| 9-cis-Retinoic Acid | 242, 348, 357 caymanchem.com |

| 13-cis-Retinoic Acid | 350 mdpi.com |

| 4-oxo-13-cis-Retinoic Acid | 365 mdpi.com |

Techniques for Sample Preparation from Biological Matrices (Excluding Human Clinical Samples)

The extraction of (9-cis,13-cis)-12-Carboxy Retinoic Acid and other retinoids from biological matrices such as animal tissues and serum is a critical step that requires careful optimization to ensure high recovery and prevent degradation. nih.gov The general procedure involves tissue homogenization, followed by extraction and purification steps to isolate the retinoids from interfering substances like lipids and proteins.

A common approach begins with the homogenization of the tissue sample (e.g., mouse liver, kidney, or brain) on ice in a suitable buffer, such as saline. nih.govescholarship.org To minimize oxidative degradation during the process, an antioxidant like butylated hydroxytoluene (BHT) is often added at the beginning of the procedure. who.int The homogenate is then typically acidified to a pH of 3-4 to protonate the carboxylic acid group, making it less polar and more extractable into organic solvents. who.int

Liquid-liquid extraction is frequently employed, using various organic solvents or mixtures. who.intomicsonline.org The choice of solvent depends on the specific retinoid and the matrix. Following extraction, the combined organic layers are dried, often with anhydrous sodium sulfate, and the solvent is evaporated. who.int For further purification and to separate different isomers, techniques like high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) are utilized. who.intnih.gov SPE with a C18 sorbent can provide an effective sample clean-up. nih.gov

Table 3: Solvent Systems for Retinoid Extraction from Biological Matrices

| Solvent/Solvent Mixture | Biological Matrix |

| Chloroform and Methanol | Plasma, Tissue Homogenate who.int |

| Diethyl Ether | Plasma, Tissue Homogenate who.int |

| Ethyl Acetate, n-Hexane, and Isopropyl Alcohol (30:65:5, v/v/v) | Plasma omicsonline.org |

Retinoids are notoriously unstable compounds, susceptible to degradation by light, heat, oxygen, and acidic conditions. diva-portal.org Their instability is primarily due to the conjugated polyene system, which can undergo oxidation and cis-trans isomerization. diva-portal.orgnih.gov Therefore, strict precautions must be taken during all stages of sample collection, handling, storage, and analysis to maintain the integrity of the analyte. nih.gov

Exposure to light, especially UV light, can rapidly cause isomerization, altering the chemical identity of the retinoid. diva-portal.org To mitigate this, all procedures should be performed under yellow or red light, or in amber-colored glassware. who.int Thermal degradation is also a significant concern, and thus samples should be kept on ice or at low temperatures throughout the extraction process. escholarship.org

Oxidation is another major degradation pathway. The addition of antioxidants such as butylated hydroxytoluene (BHT) to extraction solvents is a standard practice to prevent oxidative damage. who.intdiva-portal.org Furthermore, to prevent interaction with atmospheric oxygen, solvents are often de-gassed, and the evaporation of the final extract is performed under a stream of inert gas, such as nitrogen or argon. who.intdiva-portal.org Storing extracted samples in the dark at low temperatures (e.g., -50°C or lower) is essential for long-term stability. omicsonline.orgnih.gov

Table 4: Summary of Stability Considerations and Protective Measures

| Factor Causing Degradation | Protective Measure | Rationale |

| Light (especially UV) | Work under yellow/red light; use amber glassware. who.int | Prevents light-induced cis-trans isomerization. diva-portal.org |

| Heat | Keep samples on ice; use refrigerated centrifuges. escholarship.org | Minimizes thermal degradation and isomerization. diva-portal.org |

| Oxidation | Add antioxidants (e.g., BHT); use inert gas (N₂, Ar). who.intdiva-portal.org | Prevents oxidative cleavage of the polyene chain. nih.gov |

| Acidity | Use buffered solutions where appropriate. | Strong acids can promote isomerization. diva-portal.org |

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Pathways for Retinoid Carboxylic Acids

The established model of retinoid metabolism involves the conversion of retinol (B82714) to retinaldehyde and then irreversibly to retinoic acid, which is subsequently catabolized by cytochrome P450 (CYP) enzymes into more polar metabolites like 4-hydroxy- and 4-oxo-retinoic acid for elimination. mdpi.comresearchgate.netsmpdb.ca However, this represents a simplified view of a highly complex network. Retinoid metabolism involves a multitude of forms, including esters, oxidized derivatives, and conjugated metabolites. nih.govnih.gov

Future research must focus on identifying and characterizing novel metabolic pathways, particularly for atypical retinoid carboxylic acids. The existence of numerous retinoid derivatives suggests that our current understanding is incomplete. nih.gov It is crucial to investigate whether compounds like (9-cis,13-cis)-12-Carboxy Retinoic Acid are end products of a specific pathway or intermediates that are further modified. Research should aim to identify the enzymes responsible for their synthesis and degradation, moving beyond the well-characterized CYP26 family to explore other CYPs or entirely different enzyme classes that may act on these unique substrates. nih.gov Understanding these undiscovered pathways is essential for comprehending the full scope of retinoid biology and homeostasis. nih.govnih.gov

Investigation of Stereoisomer-Specific Enzymatic Activities

The biological activity of retinoids is profoundly influenced by their geometric configuration. Consequently, the enzymes that metabolize them often exhibit significant stereoisomer specificity. For example, the ocular all-trans- and 11-cis-retinol (B117599) dehydrogenases show different stereochemistries concerning their substrates. nih.gov Similarly, cytochrome P450 enzymes display distinct preferences; CYP26A1 stereoselectively metabolizes all-trans-retinoic acid (atRA) to (4S)-OH-RA, while CYP3A5 preferentially forms (4R)-OH-RA, and CYP3A4 shows no preference, forming both enantiomers in a 1:1 ratio. nih.gov

A critical future direction is the systematic investigation of these enzymatic activities for a wider range of retinoid stereoisomers, including complex structures like (9-cis,13-cis)-12-Carboxy Retinoic Acid. Researchers need to determine which enzymes—dehydrogenases, isomerases, CYPs, or others—recognize and process specific cis/trans configurations. This knowledge is vital for several reasons: it helps in predicting the metabolic fate and biological activity of novel synthetic retinoids and provides insight into how the body maintains precise levels of specific endogenous isomers to carry out distinct physiological functions. nih.govresearchgate.net

Development of Novel Synthetic Routes to Complex Retinoid Analogs

The therapeutic potential of retinoids is often limited by the instability and lack of receptor specificity of natural forms. nih.gov This has driven the development of synthetic analogs with improved stability and targeted activity. researchgate.net Historically, the synthesis of polyene chains in retinoids relied on methods like the Wittig and Julia reactions, which often produced hard-to-separate mixtures of E/Z isomers. organic-chemistry.org

The future of retinoid chemistry lies in the application of modern, stereocontrolled synthetic methodologies to create increasingly complex and functionally diverse analogs. drpress.org Advanced techniques allow for greater precision in constructing specific geometric isomers. The development of scalable synthetic platforms is crucial for generating libraries of novel retinoids for screening and therapeutic development. researchgate.net These efforts will enable the synthesis of molecules like (9-cis,13-cis)-12-Carboxy Retinoic Acid and other intricate analogs, which can be used as chemical probes to explore specific biological pathways or as candidates for next-generation therapeutics.

| Reaction Type | Description | Advantage in Retinoid Synthesis |

|---|---|---|

| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. | Offers excellent control over olefin geometry (E/Z), crucial for synthesizing specific isomers. organic-chemistry.org |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Provides a stereocontrolled method for creating the polyene backbone of retinoids. |

| Horner-Wadsworth-Emmons | A reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to create an alkene. | A classical method used for polyene construction, though sometimes with less stereoselectivity than newer methods. organic-chemistry.org |

| Negishi Coupling | A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. | Used for efficient and stereoselective synthesis of both symmetrical and unsymmetrical carotenoids and retinoids. organic-chemistry.org |

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Retinoid Research

Omics technologies offer a powerful, systems-level approach to unraveling the complex biology of retinoids. Proteomics has been successfully used to identify proteins whose expression levels change in response to retinoid treatment, providing insights into their mechanisms of action. For instance, studies have identified the upregulation of Cellular Retinoic Acid-Binding Protein I (CRABP-I), Cellular Retinol-Binding Protein I (CRBP-I), profilin-1, and stathmin following treatment with all-trans retinoic acid, linking retinoid signaling to cytoskeletal reorganization. nih.govrsc.orgarvojournals.org Mass spectrometry-based proteomics is also a key tool for understanding retinal biology and diseases like age-related macular degeneration (AMD). nih.govmdpi.com

Future research will increasingly rely on the integration of multiple omics platforms—including metabolomics, proteomics, transcriptomics, and genomics—to build a comprehensive picture of retinoid action. Metabolomics can be used to identify novel, low-abundance retinoid metabolites and map their distribution in tissues. When combined with proteomics, this can reveal how specific retinoid carboxylic acids modulate cellular signaling networks and protein expression profiles. Applying these technologies will be instrumental in discovering the unique biological signatures of compounds like (9-cis,13-cis)-12-Carboxy Retinoic Acid, identifying their protein targets, and elucidating their downstream functional consequences.

| Omics Technology | Application in Retinoid Research | Example Findings / Future Goal |

|---|---|---|

| Proteomics | Identifies and quantifies proteins and their post-translational modifications in response to retinoids. | Identification of retinoid-inducible proteins like CRABP-I, CRBP-I, profilin-1, and stathmin. nih.govrsc.org |

| Metabolomics | Profiles the full range of small-molecule metabolites, including retinoids and their derivatives, in a biological sample. | Discovery of novel or previously uncharacterized retinoid carboxylic acids and their metabolic products. |

| Transcriptomics | Measures the expression levels of all genes in a cell or tissue to see how retinoids alter gene regulation. | Identifying the complete set of genes regulated by specific retinoid isomers or synthetic analogs. nih.gov |

| Multi-Omics Integration | Combines data from different omics platforms to create comprehensive models of retinoid signaling pathways. | Linking the presence of a specific retinoid metabolite to changes in protein expression and subsequent cellular function. |

Computational Modeling and In Silico Studies of Retinoid Interactions and Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in retinoid research. Molecular modeling techniques, including molecular docking, are used to predict how different retinoid isomers and synthetic analogs bind to nuclear receptors like the Retinoic Acid Receptors (RARs). nih.govrsc.org These models can help explain the basis for receptor specificity and predict the binding affinities of novel compounds, guiding the design of more potent and selective ligands. nih.govscispace.com Furthermore, in silico approaches such as physiologically based pharmacokinetic (PBPK) modeling can translate in vitro data to predict in vivo toxicity and metabolic profiles, reducing reliance on animal testing. nih.govmdpi.com

The future will see an expanded role for these computational approaches. Advanced molecular dynamics simulations can provide a deeper understanding of the conformational flexibility of both the retinoid ligand and the receptor's binding pocket, which is crucial for designing effective drugs. rsc.org In silico methods can be employed to predict the metabolic fate of novel retinoid carboxylic acids by modeling their interactions with metabolic enzymes like CYPs. For a compound as specific as (9-cis,13-cis)-12-Carboxy Retinoic Acid, computational studies will be a vital first step to hypothesize its potential protein targets, predict its binding energy and mode, and guide subsequent experimental validation, thereby accelerating the pace of discovery. nih.gov

Q & A

Q. What statistical approaches are critical for interpreting dose-dependent responses in retinoid studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.